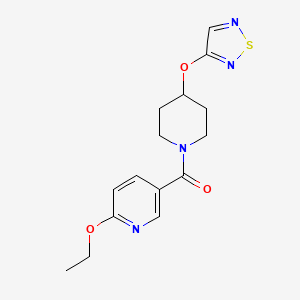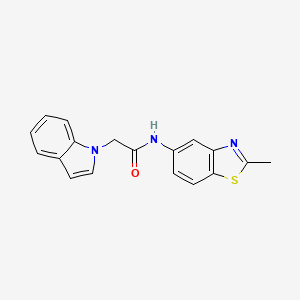![molecular formula C11H11FN4O2 B2600269 N'-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide CAS No. 477852-75-8](/img/structure/B2600269.png)
N'-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C₁₁H₁₁FN₄O₂ and a molecular weight of 250.23 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a fluorophenoxy group and a cyanoacetohydrazide moiety .
Méthodes De Préparation
The synthesis of N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide involves several steps. One common method includes the reaction of 4-fluorophenol with ethyl bromoacetate to form ethyl 4-fluorophenoxyacetate. This intermediate is then reacted with hydrazine hydrate to yield 4-fluorophenoxyacetohydrazide. The final step involves the condensation of 4-fluorophenoxyacetohydrazide with cyanoacetic acid under acidic conditions to form N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide .
Analyse Des Réactions Chimiques
N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
N’-[(1Z)-1-amino-2-(4-fluorophenoxy)ethylidene]-2-cyanoacetohydrazide can be compared with other similar compounds, such as:
N’-[(1Z)-1-amino-2-(4-chlorophenoxy)ethylidene]-2-cyanoacetohydrazide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which can lead to differences in reactivity and biological activity.
N’-[(1Z)-1-amino-2-(4-bromophenoxy)ethylidene]-2-cyanoacetohydrazide: The presence of a bromophenoxy group can also affect the compound’s properties and applications.
N’-[(1Z)-1-amino-2-(4-methylphenoxy)ethylidene]-2-cyanoacetohydrazide: The methylphenoxy group introduces different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
Propriétés
IUPAC Name |
N-[(Z)-[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O2/c12-8-1-3-9(4-2-8)18-7-10(14)15-16-11(17)5-6-13/h1-4H,5,7H2,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUSIWBFRNIWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NNC(=O)CC#N)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/NC(=O)CC#N)/N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2600188.png)
![N-{[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2600189.png)
![2-(3,4-dimethoxyphenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2600190.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,5-dichlorobenzoyl)piperazine](/img/structure/B2600195.png)



![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2600202.png)


![N-(2-chlorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2600206.png)

